Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-
Description
Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)- is a fluorinated aromatic aldehyde derivative featuring a dimethylamino-substituted methylene group at the alpha position of the acetaldehyde moiety. Its molecular formula is C₁₂H₁₃FNO (estimated based on structural analogs ), with a molecular weight of approximately 206.24 g/mol. The compound is characterized by a Z-configuration (alphaZ) at the double bond within the dimethylamino-methylene group, which influences its stereochemical and electronic properties. The 4-fluoro substituent on the benzene ring enhances polarity and may modulate reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-fluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOAHWZNYOMUTO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180811 | |
| Record name | (αZ)-α-[(Dimethylamino)methylene]-4-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163563-22-2 | |
| Record name | (αZ)-α-[(Dimethylamino)methylene]-4-fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163563-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αZ)-α-[(Dimethylamino)methylene]-4-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mutagenicity, cytotoxicity, and other relevant effects.
Chemical Structure and Properties
- Chemical Formula : C11H12FNO
- Molecular Weight : 193.22 g/mol
- IUPAC Name : Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its mutagenic potential and cytotoxic effects.
Mutagenicity Studies
- Ames Test : The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds. In studies involving similar compounds, such as phenylacetaldehyde dimethyl acetal, significant increases in mutagenicity were observed in certain strains of Salmonella typhimurium (e.g., TA1535) without metabolic activation . While specific data for the compound is limited, structural similarities suggest a potential for similar mutagenic effects.
- Mammalian Cell Assays : In vitro assays conducted on mammalian cells have shown varying results for related compounds. For example, phenylacetaldehyde dimethyl acetal did not induce mutations in Chinese hamster lung cells (V79) under certain conditions . This indicates that while some derivatives may exhibit mutagenic properties, others may not.
Cytotoxicity Evaluations
Cytotoxicity assessments are crucial for understanding the safety profile of chemical compounds.
- Cell Viability Assays : Related studies have shown that certain benzene derivatives can exhibit cytotoxic effects at high concentrations. For instance, phenylacetaldehyde derivatives demonstrated dose-dependent cytotoxicity in various cell lines . The implications for benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)- suggest that similar evaluations are warranted.
Metabolic Pathways and Mechanisms
Understanding the metabolic pathways involved in the biological activity of benzene derivatives is essential for elucidating their effects.
- Cytochrome P450 Enzymes : Compounds like benzene are metabolized primarily by cytochrome P450 enzymes (CYP), particularly CYP2E1. This enzyme is responsible for converting benzene into reactive metabolites that can interact with cellular macromolecules . The role of these enzymes in the metabolism of benzeneacetaldehyde derivatives needs further investigation to determine their biological impact.
Case Study 1: Tumor Initiation Potential
Research has indicated that certain fluorinated benzene compounds exhibit tumor-initiating activities in animal models. For instance, 4-fluoro-7,12-dimethylbenz[a]anthracene showed weak tumor-initiating activity in SENCAR mice . While direct evidence for benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)- is lacking, this finding raises concerns about the potential carcinogenicity of structurally similar compounds.
Case Study 2: In Vivo Toxicity Assessments
In vivo studies assessing the toxicity of benzene and its metabolites have demonstrated significant effects on hematopoiesis and immune function. For example, hydroquinone—a metabolite of benzene—was found to inhibit red blood cell production effectively . Understanding whether benzeneacetaldehyde derivatives share similar toxicological profiles is crucial for risk assessment.
Summary Table of Biological Activities
Scientific Research Applications
The compound Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)- is a specialized organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
Benzeneacetaldehyde derivatives are often explored for their pharmacological properties. The incorporation of the dimethylamino group can enhance the compound's ability to interact with biological targets.
Case Studies
- Anti-inflammatory Activity : Research indicated that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential as anti-inflammatory agents. In vitro studies demonstrated IC50 values indicating effective inhibition, which could lead to the development of new anti-inflammatory medications.
| Compound Variation | IC50 (μM) | Biological Activity |
|---|---|---|
| Parent Compound | 10.4 | AChE Inhibition |
| Fluorinated Variant | 5.4 | Enhanced COX-2 Inhibition |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules.
Synthetic Pathways
- Aldol Reactions : The aldehyde functional group can participate in aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones.
- Nucleophilic Substitutions : The dimethylamino group can act as a nucleophile, facilitating substitutions that yield various derivatives useful in pharmaceuticals.
Biological Research
The compound's interaction with biological systems makes it a valuable tool for studying enzyme kinetics and metabolic pathways.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogs:
Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-methyl-, (alphaZ)- (C₁₂H₁₅NO, MW 189.25 g/mol)
Benzeneacetaldehyde (C₈H₈O, MW 120.15 g/mol, CAS 122-78-1)
Acetophenone (C₈H₈O, MW 120.15 g/mol)
Reactivity and Stability
- OH Radical Reactivity: The target compound’s reaction rate with OH radicals is hypothesized to lie between that of ethylbenzene (7×10⁻¹² cm³ molecule⁻¹ s⁻¹) and acetophenone (2.7×10⁻¹² cm³ molecule⁻¹ s⁻¹) due to the electron-withdrawing fluoro group and electron-donating dimethylamino moiety .
- The dimethylamino group may stabilize intermediates via resonance or inductive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
